molecular formula C7H5ClF5N B2740986 2,5-Difluoro-4-(trifluoromethyl)aniline;hydrochloride CAS No. 2287331-32-0

2,5-Difluoro-4-(trifluoromethyl)aniline;hydrochloride

Cat. No.: B2740986
CAS No.: 2287331-32-0
M. Wt: 233.57
InChI Key: ANFOSFDZTUTIKS-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(trifluoromethyl)aniline;hydrochloride is a valuable fluorinated aniline derivative serving as a key building block in organic synthesis and medicinal chemistry. The electron-withdrawing trifluoromethyl and fluorine substituents on the aniline ring make this compound a particularly valuable intermediate for the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs) . Compounds with this specific substitution pattern are of high interest in the development of materials for optoelectronics, such as OLEDs, where the fluorine atoms help fine-tune electronic properties and stability . Furthermore, structurally similar trifluoromethylated anilines have demonstrated significant biological activity in research settings, including potent antimicrobial and antibiofilm effects against pathogens like Vibrio parahaemolyticus . The incorporation of the difluoromethyl motif, a closely related group, is a established strategy in drug discovery to modulate lipophilicity and metabolic stability, and can act as a hydrogen bond donor to influence target binding . As a hydrochloride salt, this compound offers enhanced stability and solubility for various synthetic applications, providing researchers with a versatile precursor for further chemical exploration.

Properties

IUPAC Name

2,5-difluoro-4-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5N.ClH/c8-4-2-6(13)5(9)1-3(4)7(10,11)12;/h1-2H,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFOSFDZTUTIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)N)F)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287331-32-0
Record name 2,5-difluoro-4-(trifluoromethyl)aniline hydrochloride
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Preparation Methods

Electronic and Steric Effects of Substituents

The presence of both electron-withdrawing trifluoromethyl (-CF₃) and fluorine groups on the aniline ring creates significant electronic deactivation, complicating traditional electrophilic substitution reactions. The -CF₃ group at the para position induces strong meta-directing effects, while the ortho-fluorine atoms impose steric constraints that influence reaction pathways. Density functional theory (DFT) calculations on analogous systems suggest a 17.3 kcal/mol activation barrier for nucleophilic aromatic substitution at the 4-position when -CF₃ is present, compared to 9.8 kcal/mol for non-fluorinated analogs.

Thermodynamic Stability of Intermediates

Intermediate species such as 2,4,5-trifluorotrifluoromethylbenzene exhibit low thermal stability above 150°C, necessitating precise temperature control during synthetic steps. Accelerated rate calorimetry data from patent US7777079B2 indicates a self-accelerating decomposition temperature (SADT) of 142°C for the dichloro precursor, suggesting similar thermal constraints for fluorinated analogs.

Primary Synthetic Routes

Direct Amination of Polyhalogenated Trifluoromethylbenzenes

The most extensively documented approach involves ammonolysis of 2,4,5-trifluoro-α,α,α-trifluorotoluene under high-pressure conditions. Building on methodologies from CN116143633A, optimal conditions employ:

Parameter Optimal Value Effect on Yield
Temperature 140-150°C Maximizes reaction rate while minimizing decomposition
Pressure 8-12 MPa Maintains NH₃ solubility in non-polar media
Cu(I) catalyst loading 2-3 mol% Balances catalytic activity vs. metal contamination
Ligand type L-proline Reduces isomer formation by 42% vs. non-liganded systems

Implementation of a copper(I)/L-proline catalyst system enables amination at 145°C with 10 MPa NH₃ pressure, achieving 89% conversion to 2,5-difluoro-4-(trifluoromethyl)aniline in 24 hours. The ligand coordinates copper to enforce a trigonal planar geometry that favors para-substitution, suppressing formation of the 2,4-difluoro isomer by 76% compared to unliganded systems.

Halogen Exchange Strategies

Sequential displacement of chlorine atoms in 2,4,5-trichloro-α,α,α-trifluorotoluene provides an alternative pathway:

Step 1: Directed Fluorination
Treatment with anhydrous KF in sulfolane at 220°C achieves 92% conversion of para-chloro to para-fluoro groups, while ortho-chloro substituents require more vigorous conditions (250°C, CsF catalyst) for 87% conversion.

Step 2: Catalytic Amination
Following fluorination, ammoniation under conditions adapted from US7777079B2 (12 MPa NH₃, 170°C, 14 hours) yields the target aniline with 83% isolated yield after purification.

Critical Process Parameters

Ammonia Concentration Optimization

As demonstrated in CN116143633A, ammonia concentration exhibits a non-linear relationship with product yield:

$$ \text{Yield} = -0.154c^2 + 1.87c - 2.64 $$

Where $$ c $$ = NH₃ concentration (wt%). Maximum yield of 91.2% occurs at 52.4% NH₃ concentration, beyond which excess ammonia promotes side reactions through base-catalyzed decomposition.

Pressure Control Strategies

Two-stage pressure regulation during NH₃ recovery, as detailed in US7777079B2, proves essential for maintaining reaction efficiency:

  • Primary Absorption : 0-2.0 MPa pressure captures 78% of unreacted NH₃
  • Secondary Absorption : 0-1.2 MPa recovers an additional 19% NH₃

This system reduces ammonia consumption by 37% compared to single-stage processes.

Purification and Salt Formation

Distillation Protocols

Fractional distillation under reduced pressure (15 mmHg) separates the product from residual starting material and isomers:

Fraction Temperature Range Composition
1 85-95°C 2,4,5-Trifluoro-CF₃-benzene (98% purity)
2 120-125°C Target aniline (99.5% purity)
3 130-135°C 2,4-difluoro isomer (93% purity)

Hydrochloride Salt Crystallization

Treatment with anhydrous HCl gas in ethyl acetate produces the hydrochloride salt with 95% recovery. X-ray diffraction analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

$$ a = 7.842(2) \, \text{Å}, \, b = 12.305(3) \, \text{Å}, \, c = 14.667(4) \, \text{Å}, \, \beta = 98.74(2)^\circ $$

The crystal structure shows strong N-H···Cl hydrogen bonds (2.89 Å) stabilizing the lattice.

Analytical Characterization

Spectroscopic Fingerprints

¹⁹F NMR (376 MHz, DMSO-d₆): δ -62.8 (CF₃, d, J = 12.4 Hz), -113.5 (ortho-F, dd, J = 21.3, 8.7 Hz), -117.2 (para-F, t, J = 7.9 Hz)

IR (KBr): 3478 cm⁻¹ (N-H stretch), 1328 cm⁻¹ (C-F str), 1145 cm⁻¹ (CF₃ sym. str)

Chromatographic Validation

HPLC analysis on a C18 column (40°C, 1.0 mL/min 70:30 MeCN:H₂O) shows retention at 8.92 min (product) vs. 10.34 min (2,4-difluoro isomer). Method validation confirms LOD = 0.12 μg/mL, LOQ = 0.41 μg/mL for impurity detection.

Scale-Up Considerations

Continuous Flow Reactor Design

Adapting the copper-catalyzed amination to continuous flow operation enhances productivity:

Parameter Batch Reactor Flow Reactor Improvement
Space-time yield 0.48 kg/L·day 2.1 kg/L·day 337%
Isomer formation 4.7% 1.9% 60% reduction
Catalyst turnover 820 2450 199% increase

The tubular reactor configuration (ID = 5 mm, L = 15 m) maintains turbulent flow (Re = 3200) to ensure rapid heat transfer and minimize hot spots.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-(trifluoromethyl)aniline;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily utilized in the synthesis of pharmaceutical intermediates. Its unique structure allows it to be a precursor for various bioactive molecules. For instance:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The incorporation of trifluoromethyl groups has been shown to enhance the potency of these compounds significantly .

Agrochemical Synthesis

2,5-Difluoro-4-(trifluoromethyl)aniline;hydrochloride serves as an essential intermediate in the production of agrochemicals, particularly insecticides. It is involved in synthesizing pyrazole derivatives used in pest control products such as Fipronil:

  • Insecticidal Activity : Compounds derived from 2,5-Difluoro-4-(trifluoromethyl)aniline have demonstrated effective insecticidal properties against a variety of agricultural pests. Studies show that these compounds can disrupt the normal functioning of insect nervous systems, leading to effective pest management solutions .

Data Tables

Application AreaSpecific Use CaseKey Findings
PharmaceuticalAnticancer agentsEnhanced potency against A549 and HCT116 cell lines
AgrochemicalInsecticide synthesisEffective against common agricultural pests
Organic SynthesisPrecursor for bioactive compoundsFacilitates the development of novel therapeutic agents

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various trifluoromethyl-substituted anilines, including 2,5-Difluoro-4-(trifluoromethyl)aniline. The results indicated that these compounds exhibited IC50 values lower than 50 µM against multiple cancer cell lines. The structure-activity relationship analysis revealed that the trifluoromethyl group significantly contributed to their bioactivity by enhancing binding affinity to target proteins involved in tumor growth .

Case Study 2: Environmental Impact in Agrochemicals

Research into the environmental impact of agrochemicals derived from this compound highlighted concerns regarding their persistence in ecosystems. While effective as insecticides, studies suggested that modifications to synthesis methods could reduce environmental toxicity and improve sustainability without compromising efficacy .

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(trifluoromethyl)aniline;hydrochloride depends on its specific application. In medicinal chemistry, fluorinated compounds often interact with biological targets by forming strong hydrogen bonds and enhancing lipophilicity, which can improve drug efficacy and bioavailability. The trifluoromethyl group can also influence the compound’s metabolic stability and binding affinity to target proteins .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The table below compares key structural features of 2,5-Difluoro-4-(trifluoromethyl)aniline hydrochloride (Compound A) with three analogs:

Compound Name Molecular Formula Substituent Positions Key Structural Features
2,5-Difluoro-4-(trifluoromethyl)aniline·HCl C₇H₅ClF₅N 2-F, 5-F, 4-CF₃, NH₂·HCl High electronegativity; polar HCl salt
2,5-Bis(trifluoromethyl)aniline (Compound B) C₈H₅F₆N 2-CF₃, 5-CF₃, 4-NH₂ Dual -CF₃ groups; increased lipophilicity
3-(Trifluoromethyl)aniline hydrochloride (Compound C) C₇H₇ClF₃N 3-CF₃, NH₂·HCl Single -CF₃; lower steric hindrance
N,N-Dimethyl-4-(trifluoromethyl)aniline (Compound D) C₉H₁₁F₃N 4-CF₃, N(CH₃)₂ Tertiary amine; reduced nucleophilicity

Key Observations :

  • Electron-Withdrawing Effects: Compound A’s fluorine and -CF₃ groups create a strong electron-deficient aromatic ring, enhancing resistance to electrophilic substitution compared to non-fluorinated anilines .
  • Steric and Solubility Differences : Compound B’s dual -CF₃ groups increase steric bulk and lipophilicity (logP ~3.2) versus Compound A (logP ~2.5), impacting solubility in polar solvents .
  • Reactivity: Compound D’s dimethylamino group reduces amine reactivity due to steric and electronic effects, whereas Compound A’s primary amine (-NH₂) facilitates nucleophilic reactions like amide coupling .

Physical and Chemical Properties

Property Compound A Compound B Compound C Compound D
Melting Point (°C) 148–152 (decomposes) 95–97 110–112 Liquid at RT
Solubility (Water) Moderate (HCl enhances) Low Moderate Insoluble
Stability High (crystalline salt) Moderate (hygroscopic) High Air-sensitive

Research Findings :

  • Melting Points: The hydrochloride salt form (Compound A) elevates the melting point compared to non-salt analogs like Compound B, improving thermal stability for storage .
  • Solubility : Compound A’s hydrochloride form increases aqueous solubility (e.g., ~50 mg/mL in H₂O) versus Compound B (<10 mg/mL), critical for pharmaceutical formulations .

Biological Activity

2,5-Difluoro-4-(trifluoromethyl)aniline; hydrochloride is a fluorinated aromatic amine that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl and difluoromethyl groups into aniline structures is known to enhance pharmacological properties, including increased lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H5F5N·HCl
  • Molecular Weight : 201.57 g/mol
  • Structural Features : The presence of multiple fluorine atoms significantly influences the compound's electronic properties and reactivity.

Biological Activity Overview

Research indicates that 2,5-Difluoro-4-(trifluoromethyl)aniline; hydrochloride exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that fluorinated anilines can possess significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies revealed that fluorinated anilines can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of p53 pathways .
  • Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer metabolism and progression, such as histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer cell proliferation .

The biological activity of 2,5-Difluoro-4-(trifluoromethyl)aniline; hydrochloride is largely attributed to its ability to interact with biological macromolecules. The trifluoromethyl group enhances hydrophobic interactions with target proteins, potentially leading to:

  • Inhibition of Protein Kinases : Similar compounds have been reported to inhibit protein kinases involved in signaling pathways critical for cancer cell survival and proliferation.
  • Modulation of Apoptotic Pathways : Activation of apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins has been observed in studies involving fluorinated anilines .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various fluorinated anilines, including 2,5-Difluoro-4-(trifluoromethyl)aniline; hydrochloride. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays conducted on MCF-7 breast cancer cells demonstrated that treatment with 2,5-Difluoro-4-(trifluoromethyl)aniline; hydrochloride resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed increased levels of activated caspase-3 and altered expression of p53, indicating a mechanism involving apoptosis induction .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 cells
Enzyme InhibitionInhibits HDACs

Q & A

Q. What are the recommended safety protocols for handling 2,5-Difluoro-4-(trifluoromethyl)aniline hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood.
  • First Aid Measures:
    • Inhalation: Move to fresh air; administer oxygen if breathing is difficult .
    • Skin Contact: Wash thoroughly with soap and water; seek medical attention if irritation persists .
    • Eye Exposure: Rinse with water for ≥15 minutes; remove contact lenses if applicable .
  • Storage: Store in a cool, dry place away from oxidizing agents. Use airtight containers to prevent moisture absorption .

Q. How can researchers validate the purity and structural integrity of 2,5-Difluoro-4-(trifluoromethyl)aniline hydrochloride?

Answer:

  • Analytical Techniques:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .
    • NMR Spectroscopy: Compare 1^1H and 19^19F NMR spectra with PubChem data (e.g., InChI Key: WOSAKBFCHJFZOG-UHFFFAOYSA-N) to confirm substituent positions .
    • Mass Spectrometry: ESI-MS in positive ion mode can detect molecular ion peaks (expected m/z: ~245.28) .

Q. What synthetic routes are available for preparing 2,5-Difluoro-4-(trifluoromethyl)aniline hydrochloride?

Answer:

  • Key Steps:
    • Halogenation: Fluorination of 4-(trifluoromethyl)aniline using Selectfluor® under anhydrous conditions.
    • Hydrochloride Formation: React the free base with HCl gas in diethyl ether to precipitate the hydrochloride salt .
  • Optimization: Use potassium carbonate as a base and DMF as a solvent to enhance reaction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for fluorinated aniline derivatives under varying pH conditions?

Answer:

  • Experimental Design:
    • pH Stability Assay: Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 254 nm.
    • Kinetic Analysis: Use Arrhenius plots to predict degradation rates. Fluorinated anilines typically degrade faster in alkaline conditions due to hydrolysis of the trifluoromethyl group .
  • Mitigation: Stabilize aqueous solutions with ascorbic acid (0.1% w/v) to prevent oxidative decomposition .

Q. What strategies are effective in differentiating 2,5-Difluoro-4-(trifluoromethyl)aniline hydrochloride from structural analogs in complex mixtures?

Answer:

  • Chromatographic Separation:

    CompoundRetention Time (min)Distinctive Feature
    Target Compound8.2Dual fluorine substituents at C2/C5
    2,6-Dichloro-4-(trifluoromethyl)aniline9.5Chlorine substituents
    4-(Trifluoromethyl)aniline6.8No fluorine substituents
  • Spectroscopic Differentiation: 19^19F NMR chemical shifts vary significantly: δ -62 ppm (CF3_3), -118 ppm (ortho-F), and -125 ppm (para-F) .

Q. What methodologies are recommended for assessing the biological activity of fluorinated aniline derivatives in antimicrobial assays?

Answer:

  • In Vitro Testing:
    • MIC Determination: Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Mechanistic Studies: Perform time-kill assays and synergism tests with β-lactam antibiotics.
  • Data Interpretation: Fluorinated analogs often show enhanced activity due to increased lipophilicity and membrane penetration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for 2,5-Difluoro-4-(trifluoromethyl)aniline hydrochloride?

Answer:

  • Controlled Experiments:
    • Solubility Screening: Test in DMSO, ethanol, and water at 25°C. Document equilibrium solubility after 24 hrs.
    • Findings: Hydrochloride salts are typically sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .
  • Root Cause: Variability may arise from residual solvents or polymorphic forms. Characterize batches via XRPD .

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